Cas no 456-04-2 (2-Chloro-4'-fluoroacetophenone)

2-Chloro-4'-fluoroacetophenone Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-(4-fluorophenyl)ethanone
- alpha-Chloro-4-fluoroacetophenone
- omega-chloro-4-fluoroacetophenone
- 2-Chloro-4?fluoroacetophenone
- 4-Fluorophenacyl chloride
- 2-Chloro-4-fluoroacetophenone
- 2-CHLORO-4'-FLUOROACETOPHENONE
- 2-Chloro-4‘-fluoroacetophenone
- 2-Chloro-4′-fluoroacetophenone
- 2-Chloro-4'-fluoroac
- 2-chloro-4'-fluoro-acetophenone
- 4-Fluorchloracetophenone
- A-CHLORO-4-FLUOROACETOPHENONE
- Fluorophenacylchloride
- p-Fluorophenacyl chloride
- 4-chloroacetyl-1-fluorobenzene
- alpha-Chloro-p-fluoroacetophenone
- 2-chloro-1-(4-fluorophenyl)ethan-1-one
- Ethanone, 2-chloro-1-(4-fluorophenyl)-
- 2'-chloro-4-fluoroacetophenone
- p-Fluoro-alpha-chloroacetophenone
- 4-fluorophenacylchloride
- Acetophenone, 2-chloro-4'-fluoro-
- 2-Chloro-1-(4-fluoro-phenyl)-
- CS-W017579
- FT-0618547
- EN300-20579
- EC 207-256-4
- 2-Cl-4'-F-acetophenone
- 2-Chloro-4'-fluoroacetophenone, 99%
- 2-chloro-1-(4'-fluorophenyl)ethanone
- .alpha.-Chloro-para-fluoroacetophenone
- CHEMBL105037
- .Alpha.-chloro-4-fluoroacetophenone
- 2-Chloro-1-(4-fluoro-phenyl)-ethanone
- 2-chloro-1-(4-fluorophenyl)-1-ethanone
- AM20040509
- 456-04-2
- Z104478978
- D89472
- 4-07-00-00642 (Beilstein Handbook Reference)
- AS-11624
- BDBM50119680
- AW8FP5M4P2
- AKOS000120174
- UPCMLD0ENAT5474287:001
- 2-chloro-1-(4-fluorophenyl)-ethanone
- A-Chloro-p-Fluoro acetophenone
- SCHEMBL455101
- PIPERIDIN-4-YL-UREAHCL
- A7181
- C1977
- BRN 0637860
- W-106123
- F0001-1236
- MFCD00011652
- p-Fluoro-.alpha.-chloroacetophenone
- DTXSID70196560
- 2-chloro-1-(4-fluorophenyl)ethanone;2-Chloro-4'-fluoroacetophenone
- NS00001606
- PD140506
- EINECS 207-256-4
- .alpha.-Chloro-p-fluoroacetophenone
- 2-Chloro-4 inverted exclamation marka-fluoroacetophenone
- 2-Chloro-4\\'-fluoroacetophenone
- alpha-Chloro-para-fluoroacetophenone
- DTXCID10119051
- Ethanone, 2-chloro-1-(4-fluorophenyl)-(9CI)
- STK498765
- 2-Chloro-1-(4-fluorophenyl)ethanone; 4-Fluorophenacyl chloride
- DB-010990
- 207-256-4
- 2-Chloro-4'-fluoroacetophenone
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- MDL: MFCD00011652
- Inchi: 1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
- InChI Key: UJZWJOQRSMOFMA-UHFFFAOYSA-N
- SMILES: ClC([H])([H])C(C1C([H])=C([H])C(=C([H])C=1[H])F)=O
- BRN: 0637860
Computed Properties
- Exact Mass: 172.00900
- Monoisotopic Mass: 172.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Light yellow crystals
- Density: 1.2752 (estimate)
- Melting Point: 48.0 to 52.0 deg-C
- Boiling Point: 247°C
- Flash Point: Fahrenheit: 230 ° f
Celsius: 110 ° c - Water Partition Coefficient: Insoluble in water.
- PSA: 17.07000
- LogP: 2.24720
- Solubility: Insoluble in water
- Sensitiveness: Lachrymatory
2-Chloro-4'-fluoroacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S28-S45-S36/37/39
- FLUKA BRAND F CODES:9-19
- RTECS:AM6550000
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R23/25; R34; R36/37/38
- HazardClass:8
- Packing Group:II
- PackingGroup:II
- Safety Term:8
- Hazard Level:8
- Packing Group:II
2-Chloro-4'-fluoroacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Chloro-4'-fluoroacetophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20579-0.25g |
2-chloro-1-(4-fluorophenyl)ethan-1-one |
456-04-2 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | D523676-500g |
2-Chloro-4'-fluoroacetophenone |
456-04-2 | 97% | 500g |
$300 | 2024-06-05 | |
eNovation Chemicals LLC | D500560-100g |
2-Chloro-1-(4-fluorophenyl)ethanone |
456-04-2 | 97% | 100g |
$170 | 2024-05-24 | |
TRC | F595330-25000mg |
4-Fluorophenacyl Chloride |
456-04-2 | 25g |
$253.00 | 2023-05-18 | ||
Enamine | EN300-20579-5.0g |
2-chloro-1-(4-fluorophenyl)ethan-1-one |
456-04-2 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
Enamine | EN300-20579-10.0g |
2-chloro-1-(4-fluorophenyl)ethan-1-one |
456-04-2 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
Fluorochem | 001629-25g |
2-Chloro-4'-fluoroacetophenone |
456-04-2 | 98% | 25g |
£16.00 | 2022-03-01 | |
eNovation Chemicals LLC | D523676-10kg |
2-Chloro-4'-fluoroacetophenone |
456-04-2 | 97% | 10kg |
$3400 | 2024-06-05 | |
eNovation Chemicals LLC | D500560-5g |
2-Chloro-1-(4-fluorophenyl)ethanone |
456-04-2 | 97% | 5g |
$100 | 2024-05-24 | |
Apollo Scientific | PC1463-500g |
4-Fluorophenacyl chloride |
456-04-2 | 99% | 500g |
£170.00 | 2025-02-19 |
2-Chloro-4'-fluoroacetophenone Suppliers
2-Chloro-4'-fluoroacetophenone Related Literature
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1. An efficient and practical approach to trifluoromethylthiolation of α-haloketones/α-haloarylmethanesMin Jiang,Fangxia Zhu,Haoyue Xiang,Xing Xu,Lianfu Deng,Chunhao Yang Org. Biomol. Chem. 2015 13 6935
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Jian-Ji Zhong,Wai-Pong To,Yungen Liu,Wei Lu,Chi-Ming Che Chem. Sci. 2019 10 4883
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Li Qiao,Zhiyuan Luo,Haomin Chen,Pengfei Zhang,Anming Wang,Roger A. Sheldon Chem. Commun. 2023 59 7518
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Roman A. Irgashev,Nadezhda S. Demina,Gennady L. Rusinov Org. Biomol. Chem. 2020 18 3164
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Diya Alsafadi,Safaa Alsalman,Francesca Paradisi Org. Biomol. Chem. 2017 15 9169
Additional information on 2-Chloro-4'-fluoroacetophenone
Professional Introduction to 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2)
2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2) is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its unique structural features, comprising both chloro and fluoro substituents on a phenone backbone, make it a versatile intermediate in the synthesis of various biologically active molecules. This compound has garnered considerable attention due to its utility in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
The< strong>chloro and< strong>fluoro functional groups in 2-Chloro-4'-fluoroacetophenone contribute to its reactivity and make it a valuable building block for further chemical transformations. The presence of these electronegative groups enhances the compound's ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and other synthetic pathways that are crucial for constructing complex molecular architectures.
In recent years, the< strong>pharmaceutical industry has increasingly recognized the importance of fluorinated aromatic compounds due to their favorable pharmacokinetic properties and improved biological activity. 2-Chloro-4'-fluoroacetophenone has been employed in the synthesis of several drug candidates that are currently under investigation for their potential therapeutic applications. Its role as a key intermediate in these syntheses underscores its significance in modern medicinal chemistry.
One of the most notable applications of 2-Chloro-4'-fluoroacetophenone is in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The< strong>fluoro substituent, in particular, has been shown to enhance binding affinity and metabolic stability, making it an attractive feature for drug design. Researchers have leveraged the reactivity of this compound to develop novel inhibitors with improved efficacy and reduced side effects.
The< strong>agrochemical sector also benefits from the use of 2-Chloro-4'-fluoroacetophenone as a precursor in the synthesis of advanced pesticides and herbicides. These compounds often require specific structural motifs that can be efficiently introduced through reactions involving this intermediate. The versatility of 2-Chloro-4'-fluoroacetophenone allows chemists to tailor molecular structures to target specific biological pathways in pests, thereby improving crop protection strategies.
Advances in synthetic methodologies have further expanded the utility of 2-Chloro-4'-fluoroacetophenone. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations, allowing for the rapid construction of complex molecules. These innovations have not only accelerated drug discovery but also opened new avenues for material science applications.
The< strong>bioconjugation capabilities of 2-Chloro-4'-fluoroacetophenone have been explored in the development of diagnostic agents and imaging probes. Its reactivity with biomolecules such as peptides and proteins has facilitated the creation of targeted therapeutics that can selectively interact with disease markers. This application is particularly relevant in fields like oncology, where precise targeting is essential for effective treatment.
In conclusion, 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new synthetic pathways and applications, the importance of this compound is likely to grow even further.
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